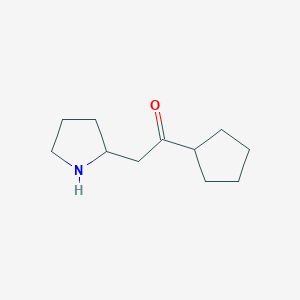
1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one is a chemical compound that features a cyclopentyl group attached to a pyrrolidine ring via an ethanone linkage
Vorbereitungsmethoden
The synthesis of 1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one typically involves the reaction of cyclopentanone with pyrrolidine under specific conditions. One common method includes the use of a catalyst such as DMAP (4-dimethylaminopyridine) to facilitate the reaction . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol, to achieve the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be modified with different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and binding affinities.
Wirkmechanismus
The mechanism of action of 1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopentyl-2-(pyrrolidin-2-YL)ethan-1-one can be compared to other similar compounds such as:
2-(Pyrrolidin-1-yl)ethanol: This compound features a similar pyrrolidine ring but with an ethanol linkage instead of an ethanone.
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one: This compound has a phenyl group instead of a cyclopentyl group, leading to different chemical properties and applications
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C11H19NO |
|---|---|
Molekulargewicht |
181.27 g/mol |
IUPAC-Name |
1-cyclopentyl-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C11H19NO/c13-11(9-4-1-2-5-9)8-10-6-3-7-12-10/h9-10,12H,1-8H2 |
InChI-Schlüssel |
WGDIQWDOMSEMST-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C(=O)CC2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



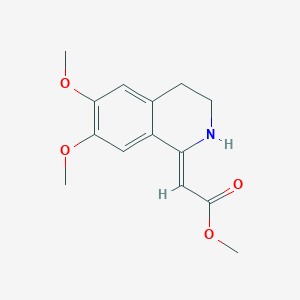
![2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone](/img/structure/B15243794.png)
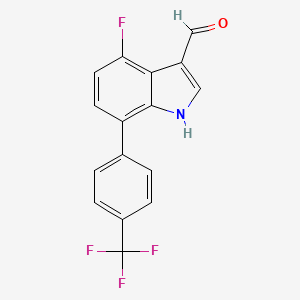
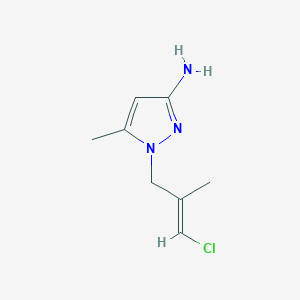
![3-[(Azetidin-3-yloxy)methyl]benzonitrile](/img/structure/B15243820.png)
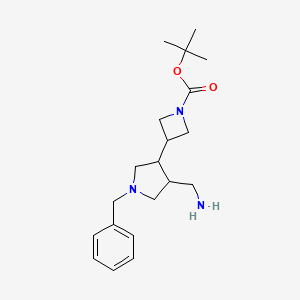
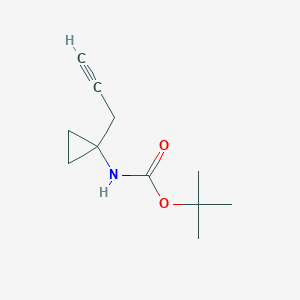
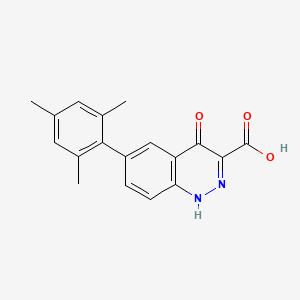
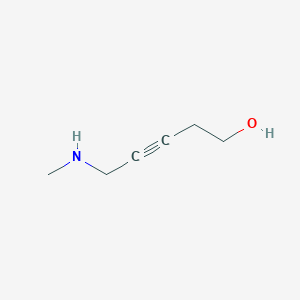
![1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine](/img/structure/B15243862.png)
![Benzyl N-[3-(2-[[(benzyloxy)carbonyl]amino]ethyl)phenyl]carbamate](/img/structure/B15243865.png)
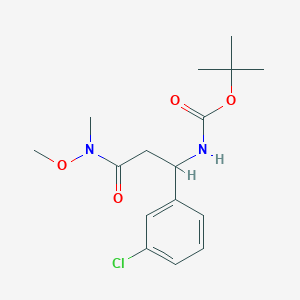
![2-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B15243882.png)
